STAT3 Dimerisation Inhibition Class‑Level Potency Range Provides Baseline for the 2‑Methoxy Series Member
Compounds within the arylsulphonamidyl thiophene amide class have been evaluated in a STAT3 dimerisation FP assay. Two representative fragments, KSN‑57‑7 and KSN‑57‑9, inhibited STAT3 dimerisation by 45 % and 55 % in biophysical FP assays and gave cellular IC₅₀ values of 6.5 µM and 7.4 µM, respectively, whereas the known STAT3 SH2‑domain ligand STA‑21 achieved only 35 % inhibition. Although 2‑methoxy‑N‑((5‑(thiophene‑3‑carbonyl)thiophen‑2‑yl)methyl)benzenesulfonamide itself was not tested in this specific study, these data establish a class‑level reference point against which the 2‑methoxy compound can be benchmarked once specific assay data become available [REFS‑1].
| Evidence Dimension | STAT3 dimerisation inhibition (FP assay) and cellular IC₅₀ |
|---|---|
| Target Compound Data | Not yet determined in this specific assay system |
| Comparator Or Baseline | KSN‑57‑7: 45 % FP inhibition, IC₅₀ = 6.5 µM; KSN‑57‑9: 55 % FP inhibition, IC₅₀ = 7.4 µM; STA‑21: 35 % FP inhibition |
| Quantified Difference | Class-level activity ranges from 45–55 % FP inhibition; 2‑methoxy compound activity unknown |
| Conditions | In‑house fluorescence polarisation (FP) assay measuring STAT3 dimerisation; MTT cytotoxicity assay in tumour cells |
Why This Matters
Defines the activity bandwidth achievable with the arylsulphonamidyl thiophene amide pharmacophore, providing a quantitative framework for prioritising the 2‑methoxy variant in follow‑up SAR campaigns.
- [1] Nahar KS, Chamberlain C, Grover A, Jackson P, Rahman KM, Thurston DE. Abstract 1624: A fragment-based approach to the development of small-molecule STAT3 transcription factor inhibitors. Cancer Res 2014;74(19 Suppl):1624. View Source
